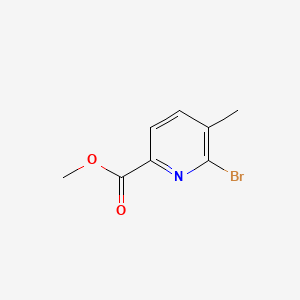

Methyl 6-bromo-5-methylpicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-bromo-5-methylpicolinate” is a chemical compound with the molecular formula C8H8BrNO2 . It is also known by other names such as “methyl 6-bromo-5-methylpyridine-2-carboxylate” and "Methyl6-bromo-5-methylpicolinate" . The molecular weight of this compound is 230.06 g/mol .

Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-5-methylpicolinate” includes a pyridine ring with a bromine atom at the 6th position and a methyl group at the 5th position . The compound also contains a carboxylate group attached to the 2nd position of the pyridine ring . The InChIKey of the compound is XIMJHTDWAZXRRR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 6-bromo-5-methylpicolinate” is a solid under normal conditions . It has a computed topological polar surface area of 39.2 Ų and a XLogP3-AA value of 2.4 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Coordination Chemistry

- Catalytic Applications : Copper/6-methylpicolinic acid catalyzed coupling reactions have been employed to synthesize pyrrolo[2,3-d]pyrimidines, demonstrating the compound's role in facilitating moderate to excellent yields of complex heterocycles (Xi Jiang et al., 2015). This process illustrates the potential of Methyl 6-bromo-5-methylpicolinate derivatives in pharmaceutical synthesis and material science.

- Supramolecular Architectures : Studies on copper(II) complexes with derivatives of Methyl 6-bromo-5-methylpicolinate reveal intricate supramolecular architectures, showcasing their application in the development of new materials with specific magnetic and thermal properties (B. Kukovec et al., 2008).

Photochemical and Electrochemical Studies

- Photochromic Compounds : Derivatives of Methyl 6-bromo-5-methylpicolinate have been utilized in the synthesis of photochromic ruthenium DMSO complexes, which undergo phototriggered isomerization. Such compounds are of interest for their potential applications in photopharmacology and the development of light-responsive materials (A. Rachford et al., 2006).

Antimicrobial and Anti-inflammatory Activities

- Biological Activity Studies : While direct studies on Methyl 6-bromo-5-methylpicolinate were not highlighted, related research on synthetic methodologies and biological activities of compounds with similar structures indicate the broader potential of such chemicals in drug discovery and development (E. S. Al-Abdullah et al., 2014).

Synthesis Optimization and Drug Development

- Process Improvement : Research on optimizing synthesis pathways for intermediates in drug discoveries, including those related to Methyl 6-bromo-5-methylpicolinate, underscores the importance of such compounds in streamlining drug development processes, enhancing yields, and improving cost-effectiveness (K. Nishimura et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 6-bromo-5-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-4-6(8(11)12-2)10-7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMJHTDWAZXRRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671911 |

Source

|

| Record name | Methyl 6-bromo-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromo-5-methylpicolinate | |

CAS RN |

1209093-48-0 |

Source

|

| Record name | Methyl 6-bromo-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxythiazolo[4,5-b]pyridine-2-thiol](/img/structure/B597413.png)

![4-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597424.png)